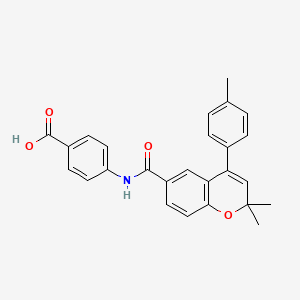
D-Serine-2,3,3-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Serine-2,3,3-d3 is a deuterium-labeled derivative of D-Serine, an amino acid that plays a crucial role in the central nervous system. The incorporation of deuterium atoms at specific positions in the molecule allows researchers to study metabolic pathways and enzymatic reactions involving serine with greater precision. This compound is particularly valuable in neurochemical research due to its involvement in neurotransmission and synaptic plasticity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of glycine and formaldehyde in the presence of a microorganism or its treated product that has D-Serine synthesis activity . The reaction conditions are carefully controlled to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of D-Serine-2,3,3-d3 involves large-scale synthesis using enzymatic processes. Enzymes such as serine racemase and D-amino acid oxidase are employed to catalyze the racemization and deamination reactions, respectively. These processes are optimized for high yield and purity, making the compound suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions: D-Serine-2,3,3-d3 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by D-amino acid oxidase, leading to the formation of hydroxypyruvate.
Racemization: Catalyzed by serine racemase, converting D-Serine to L-Serine and vice versa.
Dehydration: Catalyzed by serine racemase, resulting in the formation of pyruvate.
Common Reagents and Conditions:
Oxidation: D-amino acid oxidase, oxygen, and water.
Racemization: Serine racemase, pyridoxal 5’-phosphate.
Dehydration: Serine racemase, pyridoxal 5’-phosphate.
Major Products:
Hydroxypyruvate: Formed from the oxidation of D-Serine.
Pyruvate: Formed from the dehydration of D-Serine.
Aplicaciones Científicas De Investigación
D-Serine-2,3,3-d3 has a wide range of scientific research applications, including:
Neurochemical Research: Used to study neurotransmission and synaptic plasticity by acting as a co-agonist of N-methyl-D-aspartate receptors.
Metabolomics: Employed in metabolomics studies to quantify the serine pool within cells and tissues.
Enzymatic Reaction Mechanisms: Utilized to investigate the mechanisms of enzymatic reactions involving serine by tracing the movement of deuterium atoms.
Medical Research: Explored for its potential therapeutic effects in neuropsychiatric disorders and ocular diseases such as diabetic retinopathy and glaucoma.
Mecanismo De Acción
D-Serine-2,3,3-d3 exerts its effects primarily through its interaction with N-methyl-D-aspartate receptors. As a co-agonist, it binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, facilitating the opening of the receptor and allowing the influx of sodium or calcium ions . This interaction modulates neurotransmission, synaptic plasticity, and long-term potentiation. Additionally, this compound influences the brain-derived neurotrophic factor signaling pathway, which plays a role in synaptic adaptations and neuroprotection .
Comparación Con Compuestos Similares
L-Serine-2,3,3-d3: A deuterium-labeled derivative of L-Serine, used in similar research applications.
DL-Serine-2,3,3-d3: A mixture of D-Serine and L-Serine labeled with deuterium, used to study metabolic pathways and enzymatic reactions.
Uniqueness: D-Serine-2,3,3-d3 is unique due to its specific labeling with deuterium at the 2, 3, and 3 positions, which allows for precise tracing of metabolic pathways and enzymatic reactions. Its role as a co-agonist of N-methyl-D-aspartate receptors also distinguishes it from other serine derivatives, making it particularly valuable in neurochemical and medical research .
Propiedades
Fórmula molecular |
C3H7NO3 |
|---|---|
Peso molecular |
108.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D |
Clave InChI |
MTCFGRXMJLQNBG-MIRRBZTDSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])([2H])O)N |
SMILES canónico |
C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
